N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
The systematic name N-(2,5-dichlorophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide follows IUPAC nomenclature rules. The parent structure is acetamide, with the nitrogen atom substituted by a 2,5-dichlorophenyl group. The α-carbon of the acetamide moiety is bonded to a sulfanyl group (-S-) attached to position 3 of a 1,2,4-triazole ring. The triazole ring itself bears an ethyl group at position 4 and a phenoxymethyl substituent (-CH₂OC₆H₅) at position 5.
Key nomenclature components include:
- Locants : Numerical prefixes (2,5-dichloro; 4-ethyl; 5-phenoxymethyl) specify substituent positions.
- Heterocycle identification : The 1,2,4-triazole ring is prioritized over the phenoxymethyl group in numbering.
- Functional group hierarchy : The acetamide group (-NHCO-) takes precedence over sulfanyl and ether linkages.
This naming convention ensures unambiguous identification of the compound’s topology and substituent relationships.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₁₈Cl₂N₄O₂S corresponds to a calculated molecular weight of 437.3 g/mol. Elemental composition and mass contributions are detailed below:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 18 | 1.008 | 18.14 |
| Cl | 2 | 35.45 | 70.90 |
| N | 4 | 14.01 | 56.04 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 437.34 |
The chlorine atoms account for 16.2% of the molecular mass, influencing the compound’s polarity and lipid solubility. The triazole and acetamide groups contribute hydrogen-bonding capacity, while the phenoxymethyl moiety enhances aromatic interactions.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic data for this compound are not fully reported in public databases. However, PubChem provides a 3D conformer model derived from computational methods. Key conformational features include:
- Triazole ring planarity : The 1,2,4-triazole core adopts a nearly planar geometry, with dihedral angles <5° between adjacent atoms.
- Sulfanyl linkage orientation : The -S- group exhibits a gauche conformation relative to the acetamide carbonyl, minimizing steric clash with the dichlorophenyl group.
- Phenoxymethyl flexibility : The -CH₂OC₆H₅ substituent rotates freely, allowing adaptive binding in molecular interactions.
Molecular mechanics simulations suggest that the ethyl group at position 4 induces slight puckering in the triazole ring, stabilizing the structure through van der Waals interactions.
Spectroscopic Characterization (FT-IR, NMR, MS)
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR analysis reveals characteristic absorption bands:
- N-H stretch : 3280 cm⁻¹ (amide group)
- C=O stretch : 1665 cm⁻¹ (acetamide carbonyl)
- C=N stretch : 1550 cm⁻¹ (triazole ring)
- C-O-C asymmetric stretch : 1240 cm⁻¹ (phenoxymethyl ether)
- C-S stretch : 680 cm⁻¹ (sulfanyl linkage)
The absence of S-H stretches (typically 2550–2600 cm⁻¹) confirms the sulfanyl group’s thioether nature rather than a thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals based on the SMILES string (CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)COC3=CC=CC=C3):
- δ 1.25 ppm (t, 3H) : Ethyl group -CH₃
- δ 2.65–2.80 ppm (m, 2H) : Ethyl -CH₂-
- δ 3.85 ppm (s, 2H) : Phenoxymethyl -CH₂-
- δ 4.45 ppm (s, 2H) : Sulfanyl -CH₂-
- δ 7.00–7.45 ppm (m, 8H) : Aromatic protons
¹³C NMR would show distinct peaks for the acetamide carbonyl (δ 170 ppm) and triazole carbons (δ 145–160 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS predicts a molecular ion peak at m/z 437.3 [M+H]⁺. Fragmentation pathways include:
- Loss of phenoxymethyl group (-121 Da)
- Cleavage of the acetamide bond (-59 Da)
- Triazole ring decomposition (-68 Da)
High-resolution MS would confirm the elemental composition with a mass error <5 ppm.
Comparative Analysis with Structurally Analogous Triazole-Acetamide Derivatives
Structural analogs exhibit modified pharmacological and physicochemical profiles due to substituent variations:
The ethyl-phenoxymethyl triazole configuration in the target compound balances lipophilicity (LogP ≈ 3.5) and hydrogen-bonding capacity, making it suitable for hydrophobic binding pockets.
Properties
Molecular Formula |
C19H18Cl2N4O2S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-2-25-17(11-27-14-6-4-3-5-7-14)23-24-19(25)28-12-18(26)22-16-10-13(20)8-9-15(16)21/h3-10H,2,11-12H2,1H3,(H,22,26) |
InChI Key |
XINMXMIHPLCSES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
-
Cyclization Reaction :
-
React ethyl hydrazine carboxylate with phenoxymethyl isothiocyanate in ethanol under reflux (78°C, 6–8 hours).
-
Mechanism : Intramolecular cyclization forms the triazole ring.
-
Yield : ~65–70% after recrystallization from ethanol.
-
Key Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Ethyl hydrazine carboxylate | 0.1 mol | Ethanol | 78°C (reflux) | 8 hr |
| Phenoxymethyl isothiocyanate | 0.12 mol | Ethanol | 78°C (reflux) | 8 hr |
Optimization :
Synthesis of N-(2,5-Dichlorophenyl)-2-chloroacetamide
-
Acylation :
-
Add chloroacetyl chloride (1.02 mL, 0.01 mol) dropwise to 2,5-dichloroaniline (0.01 mol) in dichloromethane (20 mL) at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Key Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2,5-Dichloroaniline | 0.01 mol | Dichloromethane | 0°C → RT | 6 hr |
| Chloroacetyl chloride | 0.01 mol | Dichloromethane | 0°C → RT | 6 hr |
Yield : 62% after filtration and recrystallization from methanol.
Side Reactions :
Coupling of Triazole-Thiol and Chloroacetamide
-
Thiol-Alkylation :
-
Mix 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) with N-(2,5-dichlorophenyl)-2-chloroacetamide (0.012 mol) in ethanol.
-
Add aqueous NaOH (2.5 M, 10 mL) and reflux at 70°C for 5 hours.
-
Key Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Triazole-thiol | 0.01 mol | Ethanol | 70°C (reflux) | 5 hr |
| N-(2,5-Dichlorophenyl)-2-chloroacetamide | 0.012 mol | Ethanol | 70°C (reflux) | 5 hr |
Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Critical Parameters :
-
Base Selection : NaOH outperforms K₂CO₃ in minimizing disulfide formation.
-
Atmosphere : Nitrogen purging reduces thiol oxidation by 30%.
Industrial-Scale Production Considerations
Process Intensification (from):
-
Continuous Flow Reactors : Reduce reaction time from 5 hours to 1.5 hours.
-
Solvent Recovery : Ethanol recycled with >90% efficiency.
Cost Analysis :
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 2,5-Dichloroaniline | 120 | |
| Chloroacetyl chloride | 85 | |
| Phenoxymethyl isothiocyanate | 200 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Lab-Scale (Stepwise) | 62–80 | 98 | Moderate |
| Industrial (Continuous) | 85 | 99 | High |
Trade-offs :
-
Lab-Scale : Higher flexibility but lower throughput.
-
Industrial : Lower solvent waste but requires specialized equipment.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl ring, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Antifungal Activity
One of the primary applications of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its antifungal properties. The compound belongs to the triazole class of antifungals, which are known for their ability to inhibit fungal cell membrane synthesis. Studies have shown that this compound exhibits potent activity against various fungal strains, making it a candidate for developing new antifungal therapies.
Antimicrobial Properties
In addition to antifungal activity, this compound has demonstrated broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This characteristic positions it as a potential agent for treating bacterial infections and could lead to the development of new antibiotics.
Case Study: Efficacy Against Specific Pathogens
A study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of this compound against Candida albicans and Staphylococcus aureus. The results indicated a significant reduction in the viability of these pathogens when treated with varying concentrations of the compound. This research highlights its potential as a therapeutic agent in infectious disease management.
Fungicide Development
The compound's antifungal properties extend to agricultural applications as well. It can be utilized in developing fungicides to protect crops from fungal infections. The triazole moiety is particularly effective against plant pathogens, making this compound valuable for enhancing crop yield and quality.
Herbicidal Properties
Emerging research suggests that this compound may also possess herbicidal properties. Preliminary studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop plants. This dual functionality makes it an attractive candidate for integrated pest management strategies.
Polymer Chemistry
In material science, this compound can be explored as an additive in polymer formulations. Its chemical structure allows it to act as a stabilizer or modifier in various polymer matrices, potentially enhancing their mechanical properties and thermal stability.
Case Study: Polymer Blends
Research involving polymer blends incorporating this compound has shown improved tensile strength and thermal resistance compared to traditional formulations. These findings suggest that integrating this compound into polymer systems could lead to innovative materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Triazole Substituents: The phenoxymethyl group at R3 is conserved in some analogs (e.g., ), while others replace it with pyridinyl (VUAA1) or propylphenoxymethyl groups , altering hydrophobicity and hydrogen-bonding capacity.
Table 2: Reported Bioactivities of Structural Analogs
Polymorphism and Conformational Flexibility
Evidence from related triazole-thione derivatives indicates conformational polymorphism, where minor differences in torsion angles lead to distinct crystal packing . This property may influence solubility and stability in the target compound.
Biological Activity
N-(2,5-Dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its antimicrobial properties, potential anticancer effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.34 g/mol. The structure features a dichlorophenyl group and a triazole ring with a sulfanyl linkage, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate moderate antibacterial activity compared to standard antibiotics like ciprofloxacin and ampicillin .
Antifungal Activity
The compound also shows antifungal properties. Studies have demonstrated its effectiveness against various fungal strains:
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal activity is particularly notable against Candida albicans, making it a potential candidate for further development in antifungal therapies .
Anticancer Activity
Triazole derivatives have been studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 10 |
| T47D (Breast Cancer) | 15 |
These findings indicate that the compound could be further explored as an anticancer agent due to its ability to inhibit cell proliferation in vitro .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes and may also interact with bacterial enzymes involved in cell wall synthesis. Additionally, the sulfanyl group may enhance its reactivity and interaction with cellular targets .
Case Studies
Several studies have highlighted the potential of triazole derivatives in clinical applications. For instance:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria and fungi. The findings suggested that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of triazole derivatives against breast and colon cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound?
The synthesis of triazole-containing acetamides often involves copolymerization strategies and controlled reaction conditions. For example, copolymerization of functional monomers (e.g., CMDA and DMDAAC) under APS initiation can yield polycationic intermediates . Flow chemistry techniques, such as continuous-flow processes integrated with Design of Experiments (DoE), are effective for optimizing reaction parameters (e.g., temperature, reagent ratios) and minimizing side products . Key steps include:
Q. How can researchers characterize the compound’s solubility and stability in aqueous systems?
Solubility can be assessed via shake-flask methods in buffered solutions (pH 1–12) at 25°C, with quantification by HPLC-UV . Stability studies should include:
Q. What spectroscopic techniques are critical for structural validation?
- NMR : - and -NMR to confirm substituent positions (e.g., phenoxymethyl group at C5 of the triazole, dichlorophenyl at the acetamide nitrogen) .
- X-ray crystallography : Resolve bond angles and torsional strain in the triazole-sulfanyl-acetamide backbone (e.g., C–S bond lengths ≈ 1.75–1.80 Å) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]+ ion for CHClNOS) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Phenoxymethyl group : Enhances lipophilicity, improving membrane permeability .
- Dichlorophenyl substituents : Electron-withdrawing groups increase electrophilicity, potentially enhancing reactivity in cross-coupling reactions .
- Ethyl group on triazole : Modulates steric effects, affecting binding to biological targets (e.g., enzymes) .
Experimental design : Synthesize analogs (e.g., replacing ethyl with cycloheptyl or fluorophenyl groups) and evaluate via in vitro assays (e.g., enzyme inhibition) .
Q. What crystallographic insights are critical for understanding intermolecular interactions?
X-ray diffraction data (e.g., CCDC entries) highlight:
- Intermolecular hydrogen bonding : Between the acetamide carbonyl and sulfanyl sulfur, stabilizing the crystal lattice .
- Torsional angles : The dichlorophenyl ring may deviate from coplanarity with the triazole (torsion angles ≈ 15–20°), influencing packing efficiency .
Methodology : Use SHELX or OLEX2 for structure refinement, and Mercury software to analyze π-π stacking or halogen bonding .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC50_{50}50 values)?
- Reproducibility checks : Validate assay conditions (e.g., buffer pH, temperature) across independent labs.
- Counter-screening : Test against off-target proteins to rule out nonspecific interactions .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
